molecular formula C12H14F3N3O B2503463 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime CAS No. 900015-36-3

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime

Cat. No.: B2503463
CAS No.: 900015-36-3
M. Wt: 273.259
InChI Key: YSMUOZTYKXNOCC-CAOOACKPSA-N
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Description

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime is a useful research compound. Its molecular formula is C12H14F3N3O and its molecular weight is 273.259. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Hydrogen Bonding

The compound is utilized in structural studies due to its ability to form intermolecular hydrogen bonding networks. Specifically, a set of 1-aryl-2-aryl(3-pyridyl)ethanones and the corresponding ketoximes were synthesized, and their structures were analyzed using X-ray crystallography. This analysis revealed homomeric intermolecular oxime···oxime hydrogen bond interactions and cooperative oxime···N(pyridyl) and CH/π interactions, indicating its potential utility in crystal engineering and molecular design (Alcalde et al., 2008).

Formation of Metal Complexes

The compound is instrumental in forming binuclear macrocyclic complexes with metals such as silver and copper. The organic ligand coordinates via pyridine and oxime N atoms, resulting in unique molecular geometries and potentially useful properties in fields like catalysis and materials science (Socorro et al., 2004).

Antifungal and Antimicrobial Applications

Oxime compounds, including the subject of interest, have been identified for their biological activities, particularly in antifungal applications. For instance, novel 1-(adamantan-1-yl)ethanone oxime esters containing pyridinyl moiety were synthesized and shown to exhibit significant antifungal activities against pathogens such as S. sclerotiorum and B. cinerea (Liu et al., 2020). Similarly, compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have demonstrated substantial antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Salimon et al., 2011).

Reactivity and Structural Analysis

The compound is also used in chemical synthesis and reactivity studies. For instance, its derivatives undergo Cu-catalyzed redox-divergent coupling, forming various fluoromethylated pyridines and pyridones under different conditions. This demonstrates its versatility in organic synthesis and potential in medicinal chemistry (Bai et al., 2018).

Magnetic Properties in Metal Complexes

The 2-pyridyl oximes are used to form metal complexes with intriguing magnetic properties. For example, novel Co5 and Ni4 metal complexes with unique geometries have been synthesized, displaying properties like ferromagnetism, which could be valuable in materials science and magnetic applications (Dimakopoulou et al., 2022).

Properties

IUPAC Name

(NE)-N-[1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-8(17-19)11-10(18-4-2-3-5-18)6-9(7-16-11)12(13,14)15/h6-7,19H,2-5H2,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMUOZTYKXNOCC-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.